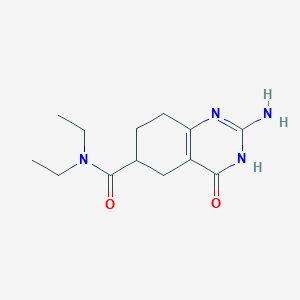
2-Amino-n,n-diethyl-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 16132 ist eine chemische Verbindung, die aufgrund ihrer einzigartigen Eigenschaften und möglichen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Sie ist bekannt für ihre Rolle in bestimmten biochemischen Stoffwechselwegen und ihre Verwendung in Forschung und Industrie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von NSC 16132 beinhaltet typischerweise eine Reihe von chemischen Reaktionen, die sorgfältig kontrolliert werden, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten. Zu den gängigen Synthesewegen gehören:
Vorbereitung des Ausgangsmaterials: Die Ausgangsmaterialien werden durch Standard-chemische Verfahren hergestellt.
Reaktionsbedingungen: Die Reaktionen werden unter bestimmten Bedingungen durchgeführt, wie z.B. kontrollierte Temperatur, Druck und pH-Wert, um die gewünschten chemischen Umwandlungen zu ermöglichen.
Reinigung: Das Endprodukt wird durch Techniken wie Kristallisation, Destillation oder Chromatographie gereinigt, um Verunreinigungen zu entfernen.
Industrielle Produktionsverfahren
In einem industriellen Umfeld wird die Produktion von NSC 16132 mit großen Reaktoren und automatisierten Systemen hochskaliert, um Konsistenz und Effizienz zu gewährleisten. Das Verfahren beinhaltet:
Massensynthese: Große Mengen an Reaktanten werden in industriellen Reaktoren verarbeitet.
Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um sicherzustellen, dass das Produkt die geforderten Spezifikationen erfüllt.
Verpackung und Vertrieb: Das Endprodukt wird in geeigneten Behältern verpackt und an verschiedene Forschungs- und Industrieanlagen verteilt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
NSC 16132 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können NSC 16132 in verschiedene reduzierte Formen umwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Die Reaktionen, an denen NSC 16132 beteiligt ist, verwenden typischerweise gängige Reagenzien wie:
Oxidationsmittel: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsmittel: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Katalysatoren: Verschiedene Katalysatoren können verwendet werden, um die Reaktionen zu erleichtern, darunter Übergangsmetallkatalysatoren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel:
Oxidationsprodukte: Verschiedene oxidierte Formen von NSC 16132.
Reduktionsprodukte: Reduzierte Derivate der Verbindung.
Substitutionsprodukte: Verbindungen mit verschiedenen funktionellen Gruppen, die die ursprünglichen ersetzen.
Wissenschaftliche Forschungsanwendungen
NSC 16132 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz oder Zwischenprodukt in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: In Studien über biochemische Stoffwechselwege und zelluläre Prozesse eingesetzt.
Medizin: Auf seine möglichen therapeutischen Wirkungen und als Werkzeug bei der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung verschiedener industrieller Chemikalien und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von NSC 16132 beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Stoffwechselwegen. Es kann wirken durch:
Bindung an Enzyme: Hemmung oder Aktivierung von Enzymen, die an biochemischen Stoffwechselwegen beteiligt sind.
Modulation von Rezeptoren: Wechselwirkung mit Zellrezeptoren, um Signalwege zu verändern.
Beeinflussung der Genexpression: Beeinflussung der Expression bestimmter Gene, die an zellulären Prozessen beteiligt sind.
Wirkmechanismus
The mechanism of action of NSC 16132 involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.
Affecting Gene Expression: Influencing the expression of specific genes involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
NSC 16132 kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben. Zu den ähnlichen Verbindungen gehören:
NSC 125973: Eine weitere Verbindung mit ähnlichen biochemischen Eigenschaften.
NSC 16132-1-AP: Eine verwandte Verbindung, die in ähnlichen Forschungsanwendungen verwendet wird.
Die Einzigartigkeit von NSC 16132 liegt in seiner spezifischen chemischen Struktur und den besonderen Stoffwechselwegen, die es beeinflusst, was es zu einem wertvollen Werkzeug in verschiedenen wissenschaftlichen und industriellen Anwendungen macht.
Eigenschaften
CAS-Nummer |
5437-51-4 |
|---|---|
Molekularformel |
C13H20N4O2 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2-amino-N,N-diethyl-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxamide |
InChI |
InChI=1S/C13H20N4O2/c1-3-17(4-2)12(19)8-5-6-10-9(7-8)11(18)16-13(14)15-10/h8H,3-7H2,1-2H3,(H3,14,15,16,18) |
InChI-Schlüssel |
LISLDNVPYIXSCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1CCC2=C(C1)C(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





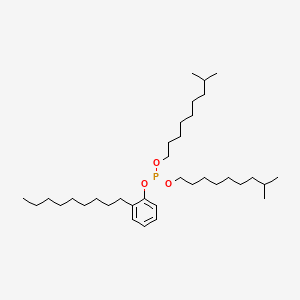

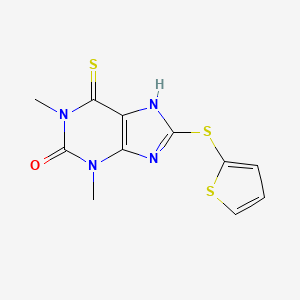
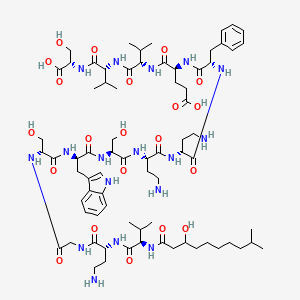
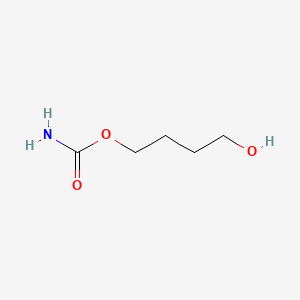


![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)
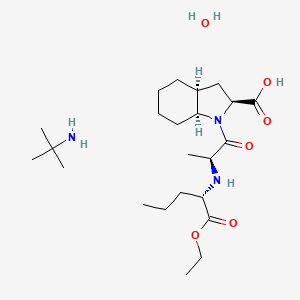

![[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(methylamino)-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B12653502.png)
